molecular formula C11H14Cl3NO4S3 B12742534 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate CAS No. 76431-30-6

2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate

Cat. No.: B12742534
CAS No.: 76431-30-6
M. Wt: 426.8 g/mol
InChI Key: BYNCJUAQLFUBLA-NPWHJSNTSA-N
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Description

2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including trichloroethyl, ethylthio, and oxoazetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the azetidinone core, followed by the introduction of the trichloroethyl and ethylthio groups. The final step involves the formation of the carbonate ester. Each step requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethylthio group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. The pathways involved include disruption of cellular processes and induction of oxidative stress, leading to cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R)))-1-(2-(((methylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate*
  • 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R)))-1-(2-(((phenylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate*

Uniqueness

Compared to similar compounds, 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76431-30-6

Molecular Formula

C11H14Cl3NO4S3

Molecular Weight

426.8 g/mol

IUPAC Name

1-[(2R)-2-ethylsulfanylcarbothioylsulfanyl-4-oxoazetidin-3-yl]ethyl 2,2,2-trichloroethyl carbonate

InChI

InChI=1S/C11H14Cl3NO4S3/c1-3-21-10(20)22-8-6(7(16)15-8)5(2)19-9(17)18-4-11(12,13)14/h5-6,8H,3-4H2,1-2H3,(H,15,16)/t5?,6?,8-/m1/s1

InChI Key

BYNCJUAQLFUBLA-NPWHJSNTSA-N

Isomeric SMILES

CCSC(=S)S[C@@H]1C(C(=O)N1)C(C)OC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

CCSC(=S)SC1C(C(=O)N1)C(C)OC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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